N-Benzyl Epinephrine
Overview
Description
N-Benzyl Epinephrine, also known as Epinephrine Impurities, is a compound with the CAS Registry# 1095714-91-2 . It is not classified as a hazardous compound . The IUPAC name for N-Benzyl Epinephrine is 4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol .
Synthesis Analysis
The synthesis of N-Benzyl Epinephrine involves a three-step process . The first step involves a reaction between catechol and chloroacetyl chloride using an aluminum chloride catalyst, resulting in 3,4-dihydroxyphenyl acetyl chloride . Next, N-Benzyl Epinephrine is synthesized through the addition of N-methyl benzyl amine using N,N-dimethyl acetamide as a solvent . The final step involves the addition of hydrogen gas using a 10%Pd/C catalyst to produce racemic epinephrine .Molecular Structure Analysis
The molecular formula of N-Benzyl Epinephrine is C16H19NO3 . The structure includes a benzyl group attached to an epinephrine molecule .Scientific Research Applications
Benzyl Alcohol with Epinephrine as a Local Anesthetic : A study compared the cutaneous anesthetic effects of benzyl alcohol with epinephrine to those of lidocaine with epinephrine and placebo. Benzyl alcohol was found to provide prolonged cutaneous anesthesia, although less effective than lidocaine with epinephrine. However, it was significantly less painful on injection than lidocaine with epinephrine, suggesting its potential as an alternative for local anesthesia (Wilson & Martin, 1999).
Use of Benzedrine in Treating Narcolepsy : Benzedrine, a compound closely related to ephedrine and epinephrine, was found to have a stimulating effect on the central nervous system, making it useful in the treatment of narcolepsy. The study highlighted its low toxicity and prolonged action (Prinzmetal & Bloomberg, 1935).
Stimulating Action of Benzedrine Sulfate : Benzedrine, related to ephedrine and epinephrine, has been studied for its stimulating action on the central nervous system. This study compared the responses of normal persons and depressed patients, highlighting its potential application in treating depression (Davidoff & Reifenstein, 1937).
N-Benzyl-N-β-Phenylisopropyl-β Chloroethylamine Hydrochloride as a Sympathomimetic Antagonist : This study investigated a compound that was shown to be a potent antagonist of certain excitatory effects of various sympathomimetic agents, including epinephrine (Coret, 1948).
Comparison of Diphenhydramine and Benzyl Alcohol with Epinephrine for Local Anesthesia : This study compared the pain of infiltration and anesthetic effects of benzyl alcohol with epinephrine, diphenhydramine, and lidocaine. Benzyl alcohol was found to be a better alternative than diphenhydramine for local anesthesia in lidocaine-allergic patients (Bartfield, Jandreau, & Raccio-Robak, 1998).
Selective Electrochemical Detection of Epinephrine : This research explored the use of a gold nanoporous layer modified gold electrode for the selective determination of epinephrine neurotransmitter, demonstrating the potential application in sensitive detection technologies (Fouad & El-said, 2016).
131I-meta-Iodobenzylguanidine Therapy Guidelines : Meta-iodobenzylguanidine, an analogue of norepinephrine, is used in radiotherapeutic metabolic agent applications for treating neuro-ectodermal tumors. The study provides guidelines for evaluating and treating patients using this method (Giammarile et al., 2008).
Future Directions
Research on imidazole- and benzimidazole-based drug discovery and development, which includes compounds like N-Benzyl Epinephrine, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
properties
IUPAC Name |
4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13/h2-9,16,18-20H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENHZTNWVCNPRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301171362 | |
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl Epinephrine | |
CAS RN |
1095714-91-2 | |
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1095714-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-Hydroxy-2-[methyl(phenylmethyl)amino]ethyl]-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301171362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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